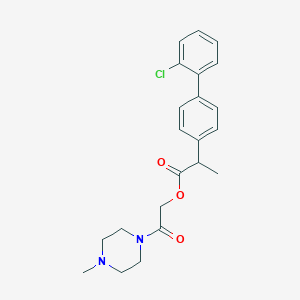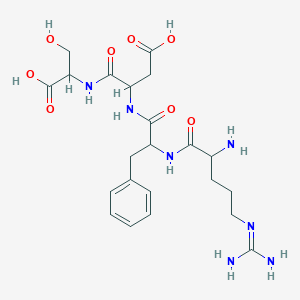
Arg-Phe-Asp-Ser
Overview
Description
Arg-Phe-Asp-Ser is a tetrapeptide composed of the amino acids arginine, phenylalanine, aspartic acid, and serine. This compound is known for its role in various biological processes, particularly in cell adhesion and signaling. It is often used in scientific research due to its ability to interact with integrins, which are proteins that facilitate cell-extracellular matrix adhesion.
Biochemical Analysis
Biochemical Properties
Arg-Phe-Asp-Ser plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to block integrin-binding and nonbinding of fibronectin fragments
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed molecular mechanism of action is a topic of active research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Phe-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Arg-Phe-Asp-Ser can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the aspartic acid residue, converting it to aspartate.
Substitution: The phenylalanine residue can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Hydroxylated serine.
Reduction: Aspartate.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Arg-Phe-Asp-Ser has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in wound healing.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of Arg-Phe-Asp-Ser involves its interaction with integrins on the cell surface. This interaction facilitates cell adhesion to the extracellular matrix, which is crucial for various cellular processes such as migration, proliferation, and differentiation. The binding of this compound to integrins activates intracellular signaling pathways, including the focal adhesion kinase (FAK) pathway, which regulates cell survival and motility.
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp-Ser: Another tetrapeptide with similar integrin-binding properties.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: A longer peptide sequence with enhanced cell adhesion capabilities.
Asp-Gln-Trp-Gly: A tetrapeptide with different biological activities.
Uniqueness
Arg-Phe-Asp-Ser is unique due to its specific sequence, which confers distinct binding affinities and biological activities compared to other peptides. Its ability to selectively interact with certain integrins makes it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGYNNXCQOFQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412237 | |
| Record name | Arg-Phe-Asp-Ser | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102567-19-1 | |
| Record name | Arg-Phe-Asp-Ser | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Arg-Phe-Asp-Ser sequence in cell adhesion?
A: The this compound sequence plays a crucial role in the regulation of T cell adhesion. Research suggests this sequence, found within the β1 domain of HLA class II molecules, acts as a binding site for the CD4 receptor on T cells. [, ] This interaction appears to negatively regulate antigen-independent adhesion between T cells and antigen-presenting cells like B cells. [] Synthetic peptides mimicking this sequence have been shown to inhibit the formation of conjugates between CD4+ T cells and B cells, highlighting its importance in immune cell interactions. []
Q2: How does the this compound sequence contribute to the infectivity of Trypanosoma cruzi?
A: While structurally similar to the Arg-Gly-Asp-Ser cell attachment site of fibronectin, the this compound sequence surprisingly exhibits inhibitory effects on Trypanosoma cruzi infection. [] Peptides containing this sequence, unlike those with Arg-Gly-Asp-Ser, bind to the parasite's surface and hinder its ability to invade cells. [] This finding suggests that T. cruzi might utilize different recognition mechanisms or bind to alternative sites on fibronectin during host cell invasion.
Q3: Can modifications to the this compound sequence affect its biological activity?
A: Yes, alterations to the this compound sequence can significantly impact its biological activity. Studies using synthetic peptides have shown that modifications within this sequence lead to a substantial reduction in the inhibition of conjugate formation between CD4+ T cells and B cells. [] This sensitivity to structural changes underscores the specificity of the interaction between the this compound sequence and its target, CD4.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



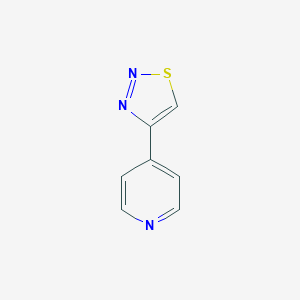

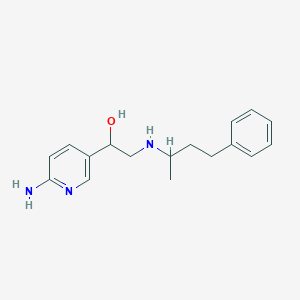

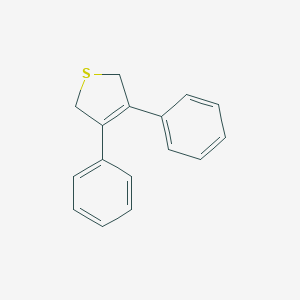

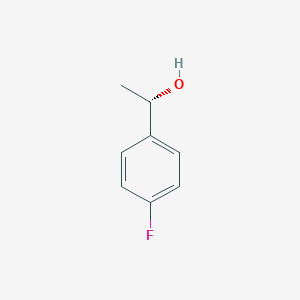
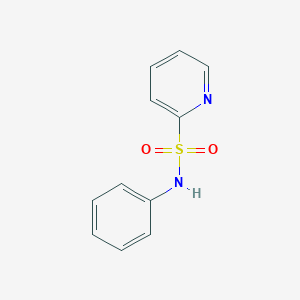
![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)


